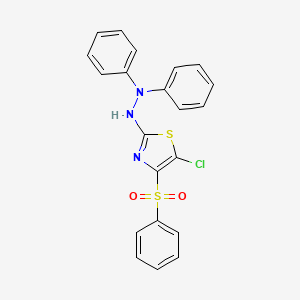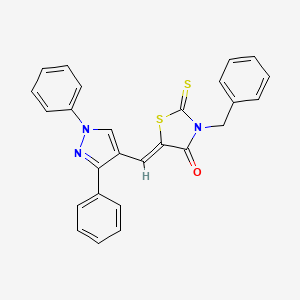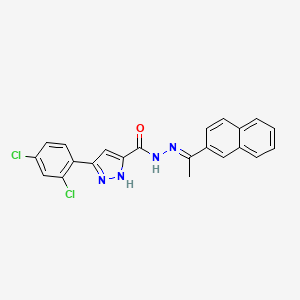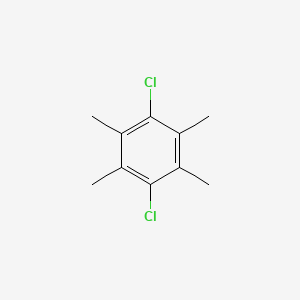
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure ist eine chemische Verbindung mit der Summenformel C10H12N4O4 und einem Molekulargewicht von 252,232 g/mol . Diese Verbindung gehört zur Purinfamilie, die für ihre bedeutenden biologischen und chemischen Eigenschaften bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure beinhaltet typischerweise die Reaktion von 1,3-Dimethylxanthin mit Acrylnitril, gefolgt von Hydrolyse, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid und eines Lösungsmittels wie Ethanol.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können Hydroxyderivate liefern.
Substitution: Nucleophile Substitutionsreaktionen können am Purinring stattfinden, was zu verschiedenen substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Bildung des gewünschten Produkts zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Purine, Oxoderivate und Hydroxyderivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Enzymaktivität untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so Stoffwechselwege beeinflusst. Darüber hinaus kann es mit zellulären Rezeptoren interagieren, um Signaltransduktionswege zu modulieren .
Wissenschaftliche Forschungsanwendungen
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methoxyphenyl)methyliden]acetohydrazid
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]acetamid
Einzigartigkeit
Was 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)propansäure von ähnlichen Verbindungen abhebt, ist seine spezifische Struktur, die einzigartige Interaktionen mit biologischen Zielstrukturen ermöglicht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C10H12N4O4 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
3-(1,3-dimethyl-2,6-dioxopurin-9-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)11-5-14(8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YMSSDNFPYMXKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)
![2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11991047.png)


![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)




![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
